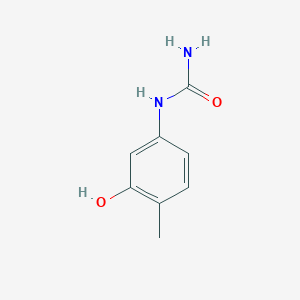

(3-Hydroxy-p-tolyl)urea

Descripción general

Descripción

(3-Hydroxy-p-tolyl)urea, also known as 2-(3-hydroxyphenyl)-1,3-dimethylurea, is a white crystalline compound that belongs to the class of urea derivatives. It is commonly used in scientific research as a starting material for the synthesis of various organic compounds due to its unique chemical properties.

Mecanismo De Acción

The exact mechanism of action of (3-Hydroxy-p-tolyl)urea is not fully understood. However, it has been suggested that the compound may exert its biological activities by inhibiting the activity of certain enzymes or by interacting with specific cellular targets. For instance, (3-Hydroxy-p-tolyl)urea has been shown to inhibit the growth of Candida albicans by interfering with the synthesis of ergosterol, a vital component of fungal cell membranes.

Efectos Bioquímicos Y Fisiológicos

(3-Hydroxy-p-tolyl)urea has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, the compound has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of bacteria and fungi, and reduce the levels of certain inflammatory cytokines in animal models. Moreover, (3-Hydroxy-p-tolyl)urea has been shown to possess antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using (3-Hydroxy-p-tolyl)urea in lab experiments is its relatively simple synthesis method, which allows for the efficient production of large quantities of the compound. Moreover, (3-Hydroxy-p-tolyl)urea is stable under normal laboratory conditions and can be easily handled and stored. However, one limitation of using (3-Hydroxy-p-tolyl)urea is its potential toxicity, which may pose a risk to researchers if proper safety measures are not taken.

Direcciones Futuras

There are several potential future directions for the research on (3-Hydroxy-p-tolyl)urea. One possible direction is the development of new drugs based on the compound's antifungal, antibacterial, and anticancer activities. Another direction is the exploration of the compound's antioxidant properties for the prevention and treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the use of (3-Hydroxy-p-tolyl)urea as a corrosion inhibitor for various metals in acidic media may also be an area of future research.

Aplicaciones Científicas De Investigación

(3-Hydroxy-p-tolyl)urea has been widely used in scientific research as a starting material for the synthesis of various organic compounds such as heterocycles, azo dyes, and Schiff bases. It is also used as a reagent for the determination of trace amounts of copper in environmental samples and as a corrosion inhibitor for mild steel in acidic media. Moreover, (3-Hydroxy-p-tolyl)urea has been shown to exhibit antifungal, antibacterial, and anticancer activities, making it a potential candidate for the development of new drugs.

Propiedades

Número CAS |

16704-78-2 |

|---|---|

Nombre del producto |

(3-Hydroxy-p-tolyl)urea |

Fórmula molecular |

C8H10N2O2 |

Peso molecular |

166.18 g/mol |

Nombre IUPAC |

(3-hydroxy-4-methylphenyl)urea |

InChI |

InChI=1S/C8H10N2O2/c1-5-2-3-6(4-7(5)11)10-8(9)12/h2-4,11H,1H3,(H3,9,10,12) |

Clave InChI |

ANLILZBBUVRVRP-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)NC(=O)N)O |

SMILES canónico |

CC1=C(C=C(C=C1)NC(=O)N)O |

Otros números CAS |

16704-78-2 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridyl]methyl nicotinate](/img/structure/B98852.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-phenylacetamide](/img/structure/B98854.png)

![4-Fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B98866.png)

![2-Methylthiazolo[3,2-a]benzoimidazole](/img/structure/B98867.png)